molecular formula C5H7ClN2 B095687 4-chloro-1,3-dimethyl-1H-pyrazole CAS No. 15878-44-1

4-chloro-1,3-dimethyl-1H-pyrazole

Cat. No. B095687
CAS RN: 15878-44-1
M. Wt: 130.57 g/mol
InChI Key: OILOPOQPXXGBIR-UHFFFAOYSA-N
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Description

The compound "4-chloro-1,3-dimethyl-1H-pyrazole" is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2 in the ring. Pyrazoles are known for their diverse range of biological activities and applications in pharmaceuticals and agrochemicals. The presence of a chlorine atom and methyl groups in the compound suggests potential for unique chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One such method is the grinding-induced, sequential one-pot three-component reaction, which is a green mechanochemical approach. This method has been used to synthesize a series of new 3,5-dimethyl-4-(arylsulfanyl)pyrazoles, indicating that similar conditions could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized by X-ray diffraction techniques. For instance, the crystal structure of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid has been determined, showing that it crystallizes in the triclinic space group with specific cell dimensions . Similarly, the structure of 4-Chloro-2,6-Bis[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]phenol has been elucidated, revealing the planar nature of the benzene ring system and the dihedral angles between the pyrazole rings . These studies provide insights into the potential molecular geometry of "this compound".

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including oxidative cyclization, as seen in the formation of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones . The reactivity of the chlorine atom in the 4-chloro position may also allow for substitution reactions, potentially leading to a wide array of further derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be inferred from spectroscopic and computational studies. For example, the spectroscopic characterization of 4-[(E)-(3-chloro-4-hydroxyphenyl)diazenyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one includes FT-IR, UV–Vis, and NMR techniques, which could be applicable to "this compound" . Additionally, DFT calculations and vibrational frequency analysis provide insights into the electronic structure and reactivity of the compound . The luminescent properties of pyrazole derivatives, as investigated for 4-Chloro-2,6-Bis[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]phenol, may also be relevant for the compound .

Scientific Research Applications

  • Photochemical Transformations and Synthesis Methods : A study detailed the photochemical transformations of chloro(4-methylpent-3-en-1-ynyl)carbene, generated from a related pyrazole compound. This research contributes to the understanding of phototransformations and proposes a method for synthesizing alkynylchlorocyclopropanes (Gvozdev et al., 2021).

  • Structural Analysis : Ding Dong-ge (2009) analyzed the structure and performance of a similar compound, 3,4-dimethyl-1H-yl-pyrazole, using various techniques like infrared and nuclear magnetic resonance, which aids in the characterization of such compounds (Ding Dong-ge, 2009).

  • Crystal Structure and Theoretical Studies : Research on 4-[(E)-(3-chloro-4-hydroxyphenyl) diazenyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involved crystallography and spectroscopic characterization, contributing to the knowledge of pyrazole's molecular structure (Athira et al., 2017).

  • Polymerization Control : A study by Gardiner et al. (2017) demonstrated that pyrazole-based dithiocarbamates, including those with 4-chloro-3,5-dimethyl-1H-pyrazole, are effective in controlling the radical polymerization of various monomers, indicating their potential in polymer chemistry (Gardiner et al., 2017).

  • Antipsychotic Drug Research : Wise et al. (1987) explored a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including compounds related to 4-chloro-1,3-dimethyl-1H-pyrazole, as potential antipsychotic agents, highlighting the medical potential of pyrazole derivatives (Wise et al., 1987).

  • Antioxidant Activity : A study by Karrouchi et al. (2019) on novel 3,5-dimethyl-1H-pyrazole derivatives revealed significant antioxidant activities, suggesting their potential in therapeutic applications (Karrouchi et al., 2019).

  • Luminescence Properties : Research on Eu(III) and Tb(III) complexes with novel pyrazole derivatives including 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl) variants demonstrated significant luminescence properties, which could have applications in material science and bioimaging (Hu et al., 2010).

Mechanism of Action

Target of Action

Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study on a similar pyrazole derivative showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 4-chloro-1,3-dimethyl-1H-pyrazole may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of similar pyrazole derivatives , it can be inferred that the compound may interfere with the life cycle of the parasites, disrupting their growth and proliferation.

Result of Action

Similar pyrazole derivatives have shown potent antileishmanial and antimalarial activities . This suggests that this compound may have similar effects, potentially leading to the death of the parasites.

Future Directions

The future directions in the study of pyrazole derivatives, including “4-chloro-1,3-dimethyl-1H-pyrazole”, involve further exploration of their synthesis methods and pharmacological properties . There is also interest in developing new heterocycles .

properties

IUPAC Name

4-chloro-1,3-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-4-5(6)3-8(2)7-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILOPOQPXXGBIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510739
Record name 4-Chloro-1,3-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15878-44-1
Record name 4-Chloro-1,3-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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